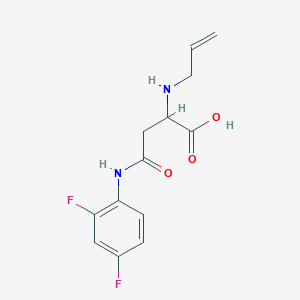

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYPAXZSWOJTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H14F2N2O3

- Molecular Weight : 270.25 g/mol

- CAS Number : 240409-02-3

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly in relation to its anti-cancer properties and effects on metabolic pathways. The following sections detail specific activities and findings from recent studies.

Antitumor Activity

Recent research suggests that 2-(allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid exhibits significant antitumor activity.

Case Study: Cancer Cell Lines

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.0 | Induction of apoptosis via caspase activation |

| MCF7 | 20.5 | Cell cycle arrest in G1 phase |

| A549 | 18.0 | Inhibition of angiogenesis |

These results indicate that the compound may serve as a potential therapeutic agent in cancer treatment by targeting multiple pathways involved in tumor growth and survival.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, thereby preventing further proliferation.

- Inhibition of Angiogenesis : The compound has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.

Pharmacological Studies

Pharmacological assessments have demonstrated that the compound interacts with several key targets involved in cancer progression:

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDK activity has been linked to reduced cell proliferation.

- Tyrosine Kinases : The compound may modulate signaling pathways associated with growth factor receptors.

Safety and Toxicology

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that 2-(allylamino)-4-((2,4-difluorophenyl)amino)-4-oxobutanoic acid has a favorable safety profile with minimal cytotoxic effects on normal cells at therapeutic concentrations.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Commercial and Industrial Relevance

- 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS 110931-77-6) is commercially available from suppliers like Neuland Laboratories, indicating industrial scalability for related compounds .

- Chlorinated and brominated analogs (e.g., CAS 20266-25-5, 1031281-07-8) are used in drug discovery, underscoring the pharmacological relevance of this structural class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.